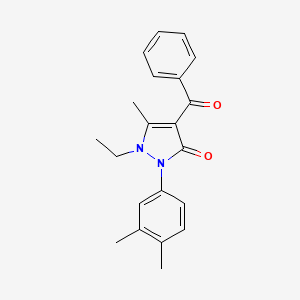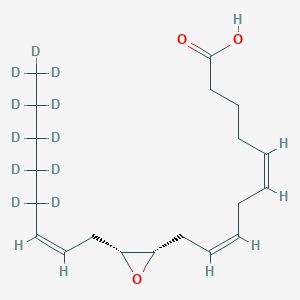
Cy7.5 hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy7.5 hydrazide is a carbonyl-reactive dye derived from Cyanine7.5, a near-infrared fluorophore. This compound is particularly useful for labeling antibodies after periodate oxidation and other carbonyl compounds such as aldehydes and ketones. It has similar spectral properties to indocyanine green but boasts a higher quantum yield of fluorescence, making it ideal for in vivo imaging .
Vorbereitungsmethoden
The synthesis of Cy7.5 hydrazide involves the reaction of Cyanine7.5 with hydrazine derivatives under specific conditions. The process typically includes:
Reaction of Cyanine7.5 with Hydrazine: Cyanine7.5 is reacted with hydrazine or its derivatives in a suitable solvent, such as dimethyl sulfoxide, under controlled temperature and pH conditions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography or gel filtration to obtain the pure this compound
Analyse Chemischer Reaktionen
Cy7.5 hydrazide undergoes several types of chemical reactions:
Oxidation: It can react with oxidizing agents to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include periodate for oxidation and hydrazine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cy7.5 hydrazide has a wide range of scientific research applications:
Chemistry: It is used for labeling carbonyl compounds, enabling the study of various chemical reactions and processes.
Biology: this compound is employed in the labeling of antibodies and other biomolecules, facilitating the study of biological processes and interactions.
Medicine: Its near-infrared fluorescence properties make it ideal for in vivo imaging, aiding in the diagnosis and monitoring of diseases.
Industry: This compound is used in the development of fluorescent probes and sensors for various industrial applications .
Wirkmechanismus
The mechanism of action of Cy7.5 hydrazide involves its reaction with carbonyl groups in target molecules. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction enables the labeling of target molecules, allowing for their detection and analysis. The near-infrared fluorescence of this compound facilitates its use in imaging applications, providing high sensitivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Cy7.5 hydrazide is unique due to its high quantum yield of fluorescence and near-infrared properties. Similar compounds include:
Cyanine7 hydrazide: Another near-infrared fluorophore with similar properties but lower quantum yield.
Indocyanine green: A widely used near-infrared dye with lower fluorescence quantum yield compared to this compound.
Cyanine5.5 hydrazide: A related compound with different spectral properties and applications .
This compound stands out due to its superior fluorescence properties, making it highly suitable for sensitive imaging applications.
Eigenschaften
Molekularformel |
C45H52Cl2N4O |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H |
InChI-Schlüssel |
ZOOGOIXNYBHUPU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


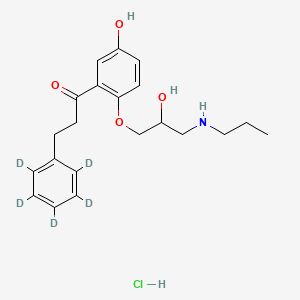
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
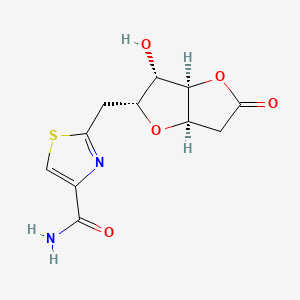

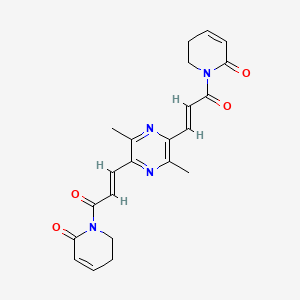

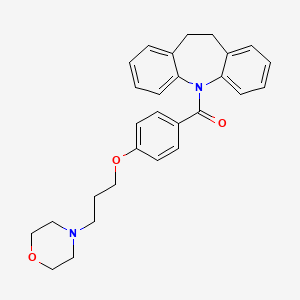
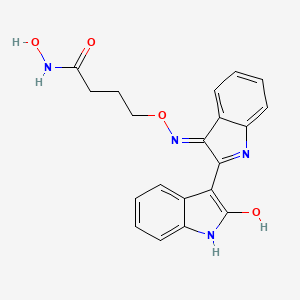
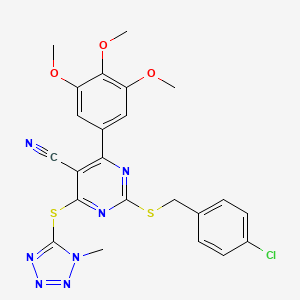
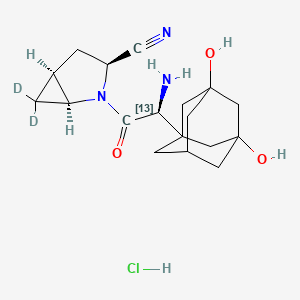
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
